Amitifadine hydrochloride

概要

説明

アミチファジン塩酸塩は、ドーパミン、ノルエピネフリン、セロトニンのトランスポーターを標的とする三重再取り込み阻害剤として作用する低分子医薬品です。当初はEuthymics Bioscience, Inc. によって開発されました。 そして、重度のうつ病や慢性疼痛の治療における可能性について調査されています .

2. 製法

合成経路と反応条件: アミチファジン塩酸塩の合成には、ジクロロフェニル基を有する二環式構造の形成が含まれます。重要なステップには以下が含まれます。

- アザビシクロヘキサンコアの形成。

- 置換反応によるジクロロフェニル基の導入。

- 精製および塩酸塩への変換。

工業的製造方法: 工業生産では、通常、収率と純度を高くするために最適化された反応条件を用いた大規模合成が行われます。プロセスには以下が含まれます。

- 制御された環境におけるバッチ反応。

- 高純度試薬と溶媒の使用。

- 最終生成物を分離するための厳密な精製ステップ .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Amitifadine Hydrochloride involves the formation of a bicyclic structure with a dichlorophenyl group. The key steps include:

- Formation of the azabicyclohexane core.

- Introduction of the dichlorophenyl group through a substitution reaction.

- Purification and conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Batch reactions in controlled environments.

- Use of high-purity reagents and solvents.

- Rigorous purification steps to isolate the final product .

化学反応の分析

反応の種類: アミチファジン塩酸塩は、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: 特定の条件下で酸化して、さまざまな代謝物を形成することができます。

還元: 還元反応は、その官能基を修飾することができます。

置換: ジクロロフェニル基は、さまざまな試薬と置換反応を起こすことができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化剤、求核剤。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな酸化および還元された代謝物、ならびに薬理作用が変化した置換誘導体が含まれます .

4. 科学研究への応用

化学: 三重再取り込み阻害を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質系への影響について調査されています。

医学: 重度のうつ病、慢性疼痛、その他の神経学的状態の治療薬として探索されています。

科学的研究の応用

Amitifadine hydrochloride is a triple reuptake inhibitor (TRI) that inhibits the reuptake of serotonin, norepinephrine, and dopamine . It has been investigated for various applications, primarily in treating depression and pain-related disorders .

Chemical Properties and Mechanism of Action: Amitifadine, also known as EB-1010 or DOV 21,947, has a higher potency for inhibiting serotonin reuptake relative to norepinephrine and dopamine . Specifically, it has a potency ratio of approximately 1:2:8 for serotonin, norepinephrine, and dopamine uptake inhibition, respectively . In vivo microdialysis studies have shown that amitifadine increases extracellular concentrations of these three monoamines while reducing concentrations of their metabolites .

Clinical Development and Trials: Amitifadine has undergone clinical development as an antidepressant and has demonstrated efficacy and tolerability in a randomized, placebo-controlled clinical trial involving patients with major depressive disorder .

Major Depressive Disorder (MDD)

Amitifadine has been evaluated for its efficacy in treating major depressive disorder . A 6-week, multicenter, randomized, double-blind, placebo-controlled study assessed amitifadine in 63 patients with major depressive disorder .

Study Design: Eligible patients had a score of ≥ 22 on the 17-item Hamilton Depression Rating Scale (HAMD-17) at baseline and were randomized to either amitifadine (25 mg twice daily (BID) for 2 weeks, then 50 mg BID for 4 weeks) or placebo .

Results: At the end of the 6-week treatment, the amitifadine group showed a statistically significant superiority compared to the placebo group in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score, with estimated least squares mean change from baseline (mixed-model repeated measures [MMRM]) of 18.2 vs. 22.0 (p = 0.028) . The overall statistical effect size was -0.601 (Cohen's d) . Amitifadine also showed statistically significant superiority to placebo (p = 0.03) for the Clinical Global Impression of Change - Improvement . An anhedonia factor score, grouping MADRS items 1, 2, 6, 7, and 8, showed a statistically significant difference in favor of amitifadine compared to placebo (p = 0.049) . No significant differences were observed between the treatment groups in Derogatis Interview for Sexual Functioning - Self Report (DISF-SR) scores . The drug was well-tolerated, with two patients from each group discontinuing early due to adverse events, and no serious adverse events reported .

Anhedonia: The study demonstrated that amitifadine could attenuate symptoms of anhedonia, which is the inability to feel pleasure .

Pain-Related Behavioral Depression

Amitifadine's effects on pain-related behavioral depression have also been investigated . A study compared the effects of amitifadine on IP acid-induced depression of nucleus accumbens (NAc) dopamine (DA) and intracranial self-stimulation (ICSS), as well as IP acid-stimulated stretching in male Sprague-Dawley rats . Amitifadine blocked IP acid-induced depression of both NAc DA and ICSS, and IP acid-stimulated stretching . In the absence of a noxious stimulus, amitifadine increased NAc levels of DA and serotonin, and produced significant but weak abuse-related ICSS facilitation . Amitifadine was more potent in blocking IP acid-induced depression of ICSS than in facilitating control ICSS . These findings suggest that amitifadine and related monoamine uptake inhibitors could be considered as candidate analgesics for treating pain-related behavioral depression .

Other Potential Applications

Amitifadine has been explored, though discontinued, for the treatment of obesity and is under preclinical development for alcoholism, opioid-related disorders, pain, smoking withdrawal, and substance-related disorders . Additionally, it is considered for the treatment of anxiety, panic disorder, post-traumatic stress disorder, obsessive-compulsive disorder, schizophrenia and allied disorders, addiction, tic disorders, attention deficit hyperactivity disorder (ADHD), Parkinson's disease, chronic pain states, and Alzheimer's disease and other cognitive impairing conditions .

Table: Amitifadine Clinical Trial Results

| Outcome Measure | Amitifadine | Placebo | P-value |

|---|---|---|---|

| MADRS Total Score Change from Baseline | 18.2 | 22.0 | 0.028 |

| Clinical Global Impression of Change - Improvement | Statistically Superior | - | 0.03 |

| Anhedonia Factor Score | Statistically Significant Difference | - | 0.049 |

作用機序

アミチファジン塩酸塩は、セロトニン、ノルエピネフリン、ドーパミンという3つの主要な神経伝達物質の再取り込みを阻害することによって作用します。この阻害は、シナプス間隙におけるこれらの神経伝達物質のレベルを上昇させ、それらのシグナル伝達を強化し、抗うつ作用と鎮痛作用をもたらします。 分子標的には、セロトニントランスポーター、ノルエピネフリン トランスポーター、ドーパミン トランスポーターが含まれます .

類似化合物:

ビシファジン: 同様の薬理作用を持つ別の三重再取り込み阻害剤。

センタナファジン: 同様の作用機序を持つが、化学構造が異なる化合物。

DOV-216,303: アミチファジンのエナンチオマーで、同等の効果があります。

独自性: アミチファジン塩酸塩は、セロトニン、ノルエピネフリン、ドーパミンの再取り込みをバランス良く阻害するという独自性があり、他の類似化合物と比較して、より好ましい副作用プロファイルと、特定の病状の治療におけるより高い有効性を生み出す可能性があります .

類似化合物との比較

Bicifadine: Another triple reuptake inhibitor with similar pharmacological properties.

Centanafadine: A compound with a similar mechanism of action but different chemical structure.

DOV-216,303: An enantiomer of Amitifadine with comparable effects.

Uniqueness: Amitifadine Hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake, which may result in a more favorable side effect profile and greater efficacy in treating certain conditions compared to other similar compounds .

生物活性

Amitifadine hydrochloride, a novel serotonin-preferring triple reuptake inhibitor (TRI), has garnered attention for its potential as an antidepressant. This compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) with varying potencies, demonstrating significant biological activity in both preclinical and clinical studies.

Amitifadine operates primarily by blocking the reuptake of the three key neurotransmitters associated with mood regulation:

- Serotonin : Most potent inhibition.

- Norepinephrine : Moderate potency.

- Dopamine : Least potent.

This unique mechanism positions amitifadine as a promising candidate for treating major depressive disorder (MDD) and other mood-related conditions. It has been shown to increase extracellular concentrations of these neurotransmitters in various brain regions without causing hyperactivity, which is often a side effect of other stimulants .

Preclinical Studies

Preclinical research has demonstrated that amitifadine exhibits antidepressant-like effects in animal models. Notable findings include:

- Forced Swim Test : Amitifadine significantly reduced immobility time, indicating reduced anhedonia in rats at doses as low as 5 mg/kg .

- Tail Suspension Test : Similar results were observed, supporting its antidepressant potential .

The compound also showed efficacy in reducing nicotine self-administration in rats, suggesting potential applications in addiction treatment .

Clinical Trials

Amitifadine has undergone several clinical trials to assess its efficacy and safety profile:

- Phase II Trials : Initial studies indicated significant improvements in depression scores compared to placebo, particularly in symptoms related to anhedonia. For instance, the Montgomery-Åsberg Depression Rating Scale (MADRS) scores improved significantly with amitifadine treatment versus placebo, with an effect size of -0.601 .

- Tolerability : Amitifadine demonstrated a favorable tolerability profile, comparable to placebo, with no significant increases in sexual side effects or weight gain .

Efficacy Data Summary

| Study Type | Endpoint | Amitifadine Results | Placebo Results |

|---|---|---|---|

| Phase II Trial | MADRS Score Change | 18.2 (p = 0.028) | 22.0 |

| Phase II Trial | Clinical Global Impression - Improvement | Statistically significant (p = 0.03) | Not specified |

| Preclinical Study | Forced Swim Test Immobility Time | Significant reduction at 5 mg/kg | Not applicable |

Case Studies and Observations

A case study involving patients with severe MDD highlighted amitifadine's ability to alleviate depressive symptoms effectively while maintaining a good safety profile. Patients reported improvements in mood and functionality without the common side effects associated with traditional antidepressants .

特性

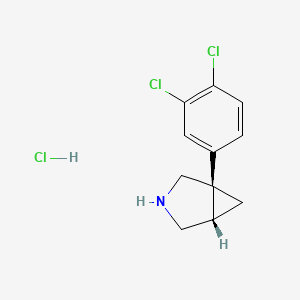

IUPAC Name |

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGBHVBIOJBGBD-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801006647 | |

| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410074-74-7, 86215-36-3 | |

| Record name | Amitifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410074-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DOV-216303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086215363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMITIFADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R01R720TVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。